molecular formula C13H8FNOS B8723016 2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No. B8723016
M. Wt: 245.27 g/mol
InChI Key: BHJJFXMGSTZHIG-UHFFFAOYSA-N
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Description

2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H8FNOS and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

8-fluoro-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8FNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)

InChI Key

BHJJFXMGSTZHIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thus, 2-aminobenzenethiol may be reacted with 2,5-difluoro-benzoic acid methyl ester to form a 2-[(E)-2-amino-1-eth-(E)-ylidene-but-2-enylsulfanyl]-5-fluoro-benzoic acid methyl ester intermediate that can be converted by treatment with alkali to 2-[(E)-2-amino-1-eth-(E)-ylidene-but-2-enylsulfanyl]-5-fluoro-benzoic acid. The benzoic acid can be cyclized to form 2-fluoro-10H-dibenzo[b,f][1,4]thiazepin-11-one, that may be converted to 11-chloro-2-fluoro-dibenzo[b,f][1,4]thiazepine, that may be further reacted with piperazine to form the title compound.
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Synthesis routes and methods II

Procedure details

A suspension of 2-(2-aminophenylthio)-5-fluorobenzoic acid (64.57 mmol, 17.51 g) in 500 mL xylenes was treated with p-toluenesulfonic acid monohydrate (64.57 mmol, 12.2 g) and heated. Additional 200 mL xylene was added and heating was continued with azeotropic removal of water for 16 h. The resulting pink reaction mixture was cooled to the room temperature and added to 300 mL water. After stirring for 15 min the solid removed by filtration, washed with 3×100 mL water and dried in air for 4 h, and then under high vacuum for 20 h to obtain 2-fluorodibenzo[b,f][1,4]thiazepin-11(10H)-one as a off white solid (11.6 g, 73%); MS (M+1) 246; 1H NMR (300 MHz, DMSO-d6) δ ppm 7.16 (t, 1H) 7.24 (d, J=7.2 Hz, 1H) 7.29-7.42 (m, 2H) 7.47 (dd, J=9.3, 2.9 Hz, 1H) 7.52-7.71 (m, 2H) 10.47-11.20 (m, 1H), MS 081119 M+1 246 (0.72).
Name
2-(2-aminophenylthio)-5-fluorobenzoic acid
Quantity
17.51 g
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reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
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solvent
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12.2 g
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reactant
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200 mL
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solvent
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Yield
73%

Synthesis routes and methods III

Procedure details

Thus, 1-chloro-2-nitrobenzene may be reacted with 4-fluorobenzenethiol in the presence of a base to form 1-nitro-2-phenylsulfanyl-(4-fluorobenzene). The nitrofluorobenzene may be reduced to 1-amino-2-phenylsulfanyl-(4-fluorobenzene) which can converted (for example, as shown) to [2-(4-fluoro-phenylsulfanyl)-phenyl]-carbamic acid phenyl ester. Such an ester may be cyclized as shown to form 2-fluoro-10H-dibenzo[b,f][1,4]thiazepin-11-one, that may be converted to 11-chloro-2-fluoro-dibenzo[b,f][1,4]thiazepine, which can then be reacted with piperazine to form the title compound.
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Name
1-amino-2-phenylsulfanyl-(4-fluorobenzene)
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0 (± 1) mol
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reactant
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Name
[2-(4-fluoro-phenylsulfanyl)-phenyl]-carbamic acid phenyl ester
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0 (± 1) mol
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ester
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